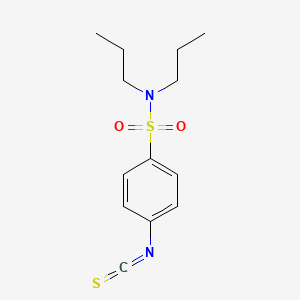

4-isothiocyanato-N,N-dipropylbenzenesulfonamide

説明

4-Isothiocyanato-N,N-dipropylbenzenesulfonamide is a biochemical compound used for proteomics research . It has a molecular formula of C13H18N2O2S2 and a molecular weight of 298.42 .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

The general structure of an isothiocyanate, in organic chemistry, is found in compounds with the formula R−N=C=S . Isothiocyanates are the more common isomers of thiocyanates, which have the formula R−S−C≡N .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .科学的研究の応用

Intestinal Permeability Detection

Research has highlighted the use of fluorescein isothiocyanate-dextran (FITC-d), a compound related to isothiocyanates, as an indicator of intestinal paracellular permeability in poultry. This application is crucial for understanding gut health, especially in antibiotic-free production scenarios. The assay's protocol details, including gavage dose and fasting period, significantly affect the measurement outcomes, emphasizing the importance of methodological consistency across studies (Liu et al., 2021).

Synthesis of Novel Compounds

The synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide have been explored, demonstrating the chemical versatility and potential pharmaceutical applications of sulfonamide derivatives. This includes the development of unique polyheterocyclic compounds and multifunctional cycloalkyne agents (Kaneda, 2020).

Inhibition of Carcinogenesis

Isothiocyanates, including synthetic analogs, have shown potential as powerful inhibitors of carcinogenesis in animal models, particularly in lung and esophageal cancer. Their mechanisms of action include selective inhibition of cytochrome P450 enzymes involved in carcinogen metabolic activation and induction of Phase II enzymes, highlighting their chemopreventive activity (Hecht, 2000).

Antimicrobial Activity Against Human Infections

Isothiocyanates, derived from enzymatic hydrolysis of glucosinolates in Brassicales plants, have been studied for their antimicrobial properties against human pathogens. Despite promising results, the lack of standard methods and comparable results across studies calls for further research to evaluate their potential as alternatives or supplements to conventional antibiotics (Romeo et al., 2018).

特性

IUPAC Name |

4-isothiocyanato-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-3-9-15(10-4-2)19(16,17)13-7-5-12(6-8-13)14-11-18/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSUGUXJYZFGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isothiocyanato-N,N-dipropylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)

![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)

![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)